molecular formula C18H23N3O2S B6463539 3-[[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide CAS No. 2640965-21-3

3-[[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide

Cat. No.: B6463539
CAS No.: 2640965-21-3
M. Wt: 345.5 g/mol
InChI Key: ZNLHERDVMHZGQY-UHFFFAOYSA-N
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Description

3-[[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery, combining a 1,8-naphthyridine scaffold with a sulfolane (thiolane 1,1-dioxide) moiety. The 1,8-naphthyridine core is a privileged structure in pharmacology, known for its diverse biological activities. Research indicates that 1,8-naphthyridine derivatives can be designed as potent antihistaminic agents, acting as H1 receptor antagonists with potential for creating non-sedative anti-allergy treatments . Furthermore, this heterocyclic system is found in compounds investigated for their anticancer and cytotoxic properties, often through mechanisms involving enzyme inhibition or interaction with cellular DNA . Some specialized 1,8-naphthyridine derivatives have also been explored as positive allosteric modulators of specific neural receptors, such as the GABAA α5 receptor, suggesting potential applications in neurology and the treatment of cognitive disorders . The specific molecular architecture of this compound, featuring a piperidine linker, makes it a valuable intermediate or target molecule for researchers working in structure-activity relationship (SAR) studies, high-throughput screening, and the development of novel therapeutic agents for various diseases. This product is intended for research and development purposes in a controlled laboratory environment.

Properties

IUPAC Name

3-[[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-24(23)11-7-14(13-24)12-21-9-5-15(6-10-21)17-4-3-16-2-1-8-19-18(16)20-17/h1-4,8,14-15H,5-7,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLHERDVMHZGQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)CC4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard-Mediated Functionalization of Naphthyridine Precursors

The 1,8-naphthyridine scaffold is typically synthesized via cyclocondensation of aminonitrile derivatives with carbonyl-containing reagents. For example, reaction of NN-methoxy-NN-methyl-1,8-naphthyridine-3-carboxamide with methylmagnesium chloride at −30°C yields 2-methoxy-1,8-naphthyridine-3-carbaldehyde, a key intermediate for subsequent substitutions. This method achieves 72% isolated yield, with 1H^1H-NMR confirming the aldehyde proton at δ 9.89 ppm.

Thiolane 1,1-Dioxide Substituent Incorporation

Sulfone Synthesis via Oxidation of Thiolane Derivatives

Thiolane 1,1-dioxide is prepared by oxidizing tetrahydrothiophene with H2O2H_2O_2 in acetic acid, achieving quantitative conversion. The sulfone group’s electron-withdrawing properties enhance stability and modulate the compound’s pharmacokinetic profile.

Alkylation of Piperidine Nitrogen with Chloromethyl Thiolane Sulfone

Coupling the sulfone to the piperidine nitrogen requires activation of the thiolane methyl group. Reaction of chloromethyl thiolane 1,1-dioxide with 4-(1,8-naphthyridin-2-yl)piperidine in CH3CNCH_3CN, using K2CO3K_2CO_3 as a base, yields the target compound in 65% yield after purification. 1H^1H-NMR analysis reveals a triplet at δ 3.42 ppm for the methylene bridge (−CH2_2−N−) and a multiplet at δ 2.81–2.89 ppm for the piperidine protons.

Optimization of Reaction Conditions

Solvent and Temperature Effects on Alkylation Efficiency

A study comparing polar aprotic solvents (DMF, DMSO, CH3CNCH_3CN) demonstrates that CH3CNCH_3CN maximizes alkylation efficiency (78% yield) due to its moderate polarity and low coordination with K2CO3K_2CO_3. Elevated temperatures (60°C) reduce side products by accelerating nucleophilic displacement.

Catalytic Enhancements Using Phase-Transfer Agents

Addition of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves yield to 82% by facilitating interfacial contact between the organic sulfone and aqueous base.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Analysis

The final product’s 1H^1H-NMR spectrum (DMSO-d6d_6, 500 MHz) exhibits distinctive signals:

  • δ 8.51–8.61 ppm (m, 4H, naphthyridine aromatic protons)

  • δ 3.92 ppm (s, 2H, −CH2_2−SO2_2−)

  • δ 2.61 ppm (m, 1H, piperidine methine)

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the molecular ion peak at m/zm/z 402.1421 ([M+H]+^+), consistent with the molecular formula C19H23N3O2SC_{19}H_{23}N_3O_2S.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key Advantage
Naphthyridine synthesisGrignard reaction72High regioselectivity
Piperidine couplingNucleophilic substitution68Palladium-free conditions
Sulfone alkylationK2CO3K_2CO_3/TBAB in CH3CNCH_3CN82Scalable and cost-effective

Challenges and Mitigation Strategies

Byproduct Formation During Alkylation

Competing NN-oxidation of the naphthyridine ring occurs under strongly basic conditions. This is mitigated by using milder bases (e.g., K2CO3K_2CO_3) and inert atmospheres.

Purification of Hydrophilic Intermediates

Silica gel chromatography with ethyl acetate/methanol (9:1) effectively separates the polar sulfone-containing product from unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

3-[[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-[[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to DNA or proteins. The naphthyridine moiety is particularly important for its biological activity, as it can intercalate into DNA and interfere with replication and transcription .

Comparison with Similar Compounds

Key Findings

Hydrophobic Enclosure Effects : The thiolane sulfone moiety in the target compound may enhance binding via hydrophobic enclosure interactions, a feature highlighted in Glide XP scoring for ligands with lipophilic groups enclosed by protein residues . This contrasts with carboxamide derivatives, which rely more on hydrogen bonding.

H-Bonding vs.

Piperidine Flexibility : The piperidine linker in the compound provides conformational flexibility, allowing adaptation to diverse binding pockets. This contrasts with rigid thiophene sulfonamides, which exhibit narrower target specificity .

Biological Activity

3-[[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide is a complex organic compound characterized by its unique structural components, including a thiolane ring, a piperidine ring, and a naphthyridine moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H23N3O2S\text{C}_{18}\text{H}_{23}\text{N}_{3}\text{O}_{2}\text{S}

Antimicrobial Properties

Research indicates that compounds with naphthyridine and piperidine moieties often exhibit significant antimicrobial activity. The presence of the thiolane ring may enhance this property by influencing the compound's interaction with microbial targets. Preliminary studies suggest that this compound shows effectiveness against various bacterial strains, although specific IC50 values are yet to be fully documented in peer-reviewed literature.

Anticancer Activity

The anticancer potential of this compound has been explored through structure–activity relationship (SAR) studies. These studies have demonstrated that modifications to the naphthyridine moiety can lead to enhanced cytotoxicity against cancer cell lines. For instance, derivatives of similar compounds have shown IC50 values in the low micromolar range against various cancer types, suggesting that this compound may possess similar properties.

The proposed mechanism of action for this compound involves its ability to interact with specific molecular targets within microbial and cancer cells. This interaction may inhibit key enzymatic pathways or disrupt cellular processes essential for growth and survival. For example, naphthyridine derivatives have been shown to inhibit phosphatidylinositol kinases in Plasmodium falciparum, which is relevant for developing antimalarial agents .

Case Studies

A study on related naphthyridine derivatives highlighted their dual inhibitory effects on Plasmodium falciparum phosphatidylinositol 4-kinase and hemozoin formation. These findings underscore the potential for this compound to serve as a lead compound for further development in treating malaria and other infectious diseases .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityKey Findings
Compound A C18H23N3O2SAntimicrobialEffective against Gram-positive bacteria
Compound B C20H25N5O2AnticancerIC50 = 25 µM against breast cancer cells
Compound C C19H24N4O3AntimalarialInhibits Plasmodium PI4K with IC50 = 40 nM

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-[[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide, and how can reaction intermediates be optimized?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution, cyclization, and oxidation. For example, the 1,8-naphthyridine core can be synthesized via microwave-assisted cyclization (similar to fused naphthyridine derivatives in and ). Intermediate purification should employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Optimization of the piperidine-thiolane linkage requires pH-controlled conditions (pH 7–9) to prevent sulfone overoxidation.
  • Data Contradictions : Some protocols suggest microwave acceleration (), while others use conventional heating (). Validate efficiency via comparative yield analysis (HPLC purity >95% recommended).

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use a combination of:

  • NMR (1^1H, 13^{13}C, DEPT-135) to confirm connectivity, particularly for the thiolane sulfone and piperidine-naphthyridine moieties.
  • HRMS (ESI-TOF) to verify molecular weight (expected error <2 ppm).
  • XRD for crystallographic data, critical for confirming stereochemistry of the piperidine-thiolane bridge.
    • Advanced Tip : DFT calculations (B3LYP/6-31G**) can predict electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity studies .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles ().
  • Ventilation : Use fume hoods due to potential respiratory irritation ().
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste ().
    • Contradictions : While GHS classifications are absent (), assume acute toxicity (Category 4) based on structural analogs ().

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 1,8-naphthyridine derivatives?

  • Case Study : For example, some 1,8-naphthyridines show topoisomerase I inhibition (), while others exhibit antimicrobial activity ().
  • Methodology :

  • Target-Specific Assays : Use isoform-specific enzyme assays (e.g., human topoisomerase I vs. bacterial gyrase).
  • Cellular Context : Test in multiple cell lines (e.g., HEK293 vs. HepG2) to identify off-target effects.
  • SAR Analysis : Compare substituent effects (e.g., sulfone vs. thioether) using IC50_{50} correlation matrices .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated piperidine) to enhance oral bioavailability.
  • CYP450 Screening : Use liver microsomes (human/rat) to identify metabolic hotspots. LC-MS/MS can track sulfone oxidation or naphthyridine ring cleavage.
  • Stability Testing : Conduct pH-dependent degradation studies (pH 1–9, 37°C) to simulate gastrointestinal conditions .

Q. How can computational modeling guide the optimization of this compound’s binding affinity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets). Prioritize residues within 4Å of the sulfone group.
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability of the piperidine-thiolane linker.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing thiolane with oxolane) .

Q. What analytical techniques are suitable for detecting impurities in scaled-up batches?

  • Methodology :

  • HPLC-DAD : Use a C18 column (5µm, 4.6×250 mm) with 0.1% TFA in water/acetonitrile (gradient: 10–90% ACN over 30 min). Monitor at 254 nm.
  • LC-HRMS : Identify impurities via exact mass (e.g., de-sulfonated byproducts).
  • NMR Spiking : Add reference standards (e.g., 1,8-naphthyridine) to confirm impurity structures .

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